(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18810610
InChI: InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC18810610

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid -

Specification

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1
Standard InChI Key WDODWBQJVMBHCO-TYICEKJOSA-N
Isomeric SMILES CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C
Canonical SMILES CC1(C2CCC1(C(=O)C2)C(=O)O)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane skeleton substituted with a carboxylic acid group at position 1, a ketone at position 2, and two methyl groups at position 7 (Figure 1). Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol . The (1S) configuration confers chirality, critical for its role in asymmetric reactions.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
CAS Number40724-67-2
SMILESCC1(C2CC[C@]1(C(=O)C2)C(=O)O)C
InChIKeyWDODWBQJVMBHCO-TYICEKJOSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1671 cm⁻¹ (C=O stretch of ketone) and ~1700 cm⁻¹ (carboxylic acid C=O) .

  • NMR: Distinct signals for methyl groups (δ ~1.2 ppm), bridgehead protons (δ ~2.5–3.0 ppm), and carbonyl carbons (δ ~210 ppm for ketone, ~175 ppm for acid) .

Synthesis and Scalability

Conventional Routes

The synthesis typically begins with (1S)-(+)-10-camphorsulfonic acid. A two-step protocol involves:

  • Sulfonation: Conversion to sulfonyl chloride using cyanuric chloride (safer than thionyl chloride) .

  • Oxidation: Potassium permanganate-mediated oxidation in acetonitrile, yielding 80% product .

Table 2: Optimized Synthesis Parameters

StepReagents/ConditionsYield
SulfonationCyanuric chloride, CH₂Cl₂, 0°C95%
OxidationKMnO₄, CH₃CN, reflux80%

Green Chemistry Advances

Recent methods emphasize solvent-free conditions and catalytic oxidants to reduce environmental impact .

Physicochemical Properties

Thermal and Solubility Data

  • Melting Point: 233–234°C .

  • Boiling Point: 313.3°C (predicted) .

  • Solubility: Soluble in chloroform, acetonitrile, and THF; poorly soluble in water .

Chiral Properties

  • Specific Rotation: [α]D²⁵ = +58° (c = 1, CHCl₃) .

  • Enantiomeric Excess: >99% achieved via recrystallization .

Applications in Organic Synthesis

Chiral Ligands and Catalysts

  • Asymmetric Hydrogenation: Manganese complexes derived from ketopinic acid catalyze hydrogenation of dehydroamino acids with >90% enantioselectivity .

  • Aldol Condensation: A Mn(III)-ketopinic acid catalyst enables aldol reactions with >99% yield under mild conditions .

Reaction TypeSubstrateYield (%)ee (%)
Asymmetric HydrogenationMethyl benzoylformate9592
Aldol CondensationBenzaldehyde + cyclohexanone99N/A

Pharmaceutical Intermediates

  • Antiviral Agents: O-Acylated amidoximes derived from ketopinic acid inhibit H1N1 and H7N9 influenza strains by targeting hemagglutinin fusion .

  • Chiral Auxiliaries: Used in synthesizing negamycin analogs and Baylis-Hillman reaction catalysts .

Future Directions

  • Biocatalysis: Engineering enzymes for stereoselective ketopinic acid derivatization.

  • Drug Discovery: Expanding its role in antiviral and anticancer agent development.

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